(R)-4-Amino-3-phenylbutanoic acid

Catalog No.
S776767
CAS No.
35568-36-6
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Amino-3-phenylbutanoic acid

CAS Number

35568-36-6

Product Name

(R)-4-Amino-3-phenylbutanoic acid

IUPAC Name

(3R)-4-amino-3-phenylbutanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

DAFOCGYVTAOKAJ-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)CN

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)CN

(R)-4-Amino-3-phenylbutanoic acid, also known as (R)-phenibut, is a stereoisomer of the compound phenibut. Phenibut itself is a gamma-aminobutyric acid (GABA) analog, meaning it shares structural similarities with GABA, a major inhibitory neurotransmitter in the central nervous system [].

Potential Therapeutic Effects

(R)-4-Amino-3-phenylbutanoic acid is being explored for its potential therapeutic effects in various areas, including:

  • Anxiety: Studies suggest that (R)-phenibut may possess anxiolytic (anxiety-reducing) properties similar to its racemic counterpart (the mixture of (R) and (S) enantiomers) [, ]. However, more research is needed to confirm these findings and establish the safety and efficacy of (R)-phenibut for treating anxiety disorders in humans.
  • Neuroprotection: Some studies have investigated the potential neuroprotective effects of (R)-phenibut, suggesting it may offer some protection against neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. However, these studies are primarily preclinical, and further research is necessary to determine the validity of these findings in humans.

Additional Considerations

  • Legal Status: The legal status of (R)-phenibut varies depending on the jurisdiction. In some countries, it is classified as a controlled substance, while in others, it is unregulated. It is crucial to check the local regulations before obtaining or using (R)-phenibut.
  • Safety Concerns: Due to its similarity to GABA, (R)-phenibut may exhibit similar side effects, including drowsiness, dizziness, and impaired coordination. Additionally, there are concerns about potential dependence and withdrawal symptoms associated with chronic use [].

(R)-4-Amino-3-phenylbutanoic acid, also known as (R)-phenibut, is a chiral amino acid derivative characterized by its unique structure, which includes an amino group, a phenyl group, and a carboxylic acid group. Its molecular formula is C10H13NO2C_{10}H_{13}NO_{2} with a molecular weight of approximately 179.22 g/mol. This compound is notable for its role as a derivative of gamma-aminobutyric acid, a neurotransmitter that plays a crucial role in the central nervous system .

The mechanism of action of R-phenibut is not fully understood but likely involves interaction with various neurotransmitter systems. It's believed to act as a GABAB receptor agonist, mimicking the effects of the inhibitory neurotransmitter GABA, leading to anxiolytic and sedative effects []. Additionally, it might interact with voltage-gated calcium channels, similar to gabapentin, potentially contributing to analgesic (pain-relieving) effects [].

  • Toxicity: Racemic phenibut can cause drowsiness, dizziness, and dependence at high doses []. Similar effects could be expected with R-phenibut, but the potency might differ.
  • Safety Concerns: Racemic phenibut is not approved for medical use in many countries due to safety concerns []. Information on the legal status and safety profile of R-phenibut is limited and requires further investigation.

Please Note:

  • Due to the limited research available on isolated R-phenibut, much of the analysis is based on data from racemic phenibut.
  • Further research is necessary to fully understand the properties, safety profile, and potential therapeutic applications of R-phenibut.

  • Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
  • Reduction: The carboxylic acid group may be reduced to an alcohol or aldehyde.
  • Substitution: The amino group can be substituted with other functional groups using reagents like halides or sulfonates.

Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and thionyl chloride for substitution. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

(R)-4-Amino-3-phenylbutanoic acid exhibits significant biological activity, particularly as a central nervous system depressant with anxiolytic effects. It acts as a full agonist at GABA_B receptors, which are implicated in various neurological functions. Its pharmacological profile suggests potential applications in treating anxiety, insomnia, and other neurological disorders .

Studies indicate that (R)-phenibut has a higher binding affinity for GABA_B receptors compared to its S-enantiomer, enhancing its therapeutic efficacy .

The synthesis of (R)-4-Amino-3-phenylbutanoic acid can be achieved through several methods:

  • Asymmetric Synthesis: Utilizing chiral catalysts to selectively produce the (R)-enantiomer.
  • Starting Material Utilization: Commonly synthesized from phenylalanine through protection, activation, and deprotection steps.

In industrial settings, optimized reaction conditions such as high-pressure reactors and continuous flow systems are employed to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are also utilized .

(R)-4-Amino-3-phenylbutanoic acid has diverse applications:

  • Pharmaceuticals: Used as a precursor in drug development targeting neurological disorders.
  • Research: Serves as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
  • Specialty Chemicals: Employed in producing various specialty chemicals due to its unique structural properties .

Interaction studies have demonstrated that (R)-4-Amino-3-phenylbutanoic acid binds effectively to GABA_B receptors and voltage-dependent calcium channels. These interactions are crucial for its pharmacological activity, particularly its anxiolytic effects. Further research is ongoing to explore its potential interactions with other neurotransmitter systems and its implications in treating various psychiatric conditions .

Several compounds share structural similarities with (R)-4-Amino-3-phenylbutanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
(S)-PhenibutChiral Amino AcidLess potent than (R)-phenibut at GABA_B receptors
BaclofenGABA_B AgonistHigher potency than (R)-phenibut; used for muscle spasticity
GabapentinGabapentinoidPrimarily used for neuropathic pain; different mechanism of action
Gamma-Aminobutyric AcidNeurotransmitterNaturally occurring; does not have the phenyl group present

(R)-4-Amino-3-phenylbutanoic acid is unique due to its specific binding affinity for GABA_B receptors and its enhanced efficacy compared to other similar compounds .

This compound's distinct pharmacological properties make it an important subject of study in both medicinal chemistry and neuropharmacology.

Active Site Architecture and Pyridoxal Phosphate Cofactor Binding

The structural characterization of β-phenylalanine aminotransferases has revealed fundamental insights into their catalytic mechanism and cofactor binding properties. These enzymes belong to the fold type I aminotransferase family and exhibit a characteristic architecture that facilitates pyridoxal phosphate cofactor binding and substrate recognition [1] [2].

Active Site Organization

The active site of β-phenylalanine aminotransferases is positioned at the interface between two subunits, creating a deep funnel-shaped cavity that accommodates both the pyridoxal phosphate cofactor and substrate molecules [3]. The Variovorax paradoxus β-phenylalanine aminotransferase crystal structure at 2.28 Å resolution demonstrates this characteristic organization, where both monomers contribute to cofactor binding, making dimerization essential for catalytic activity [1] [2].

The active site architecture consists of two distinct binding pockets designated as the P-pocket and O-pocket, which differ in size and chemical environment depending on the specific enzyme variant [3]. These pockets are responsible for accommodating different portions of the substrate molecule and determining the enzyme's stereospecificity. Surface electrostatic potential analysis reveals that positively charged residues are predominantly distributed along the active site funnel, facilitating the binding of negatively charged substrate carboxylate groups [3].

Pyridoxal Phosphate Cofactor Binding

The pyridoxal phosphate cofactor occupies a central position within the active site, forming a covalent Schiff base linkage with a conserved lysine residue through its aldehyde group [4] [5]. In the resting state, this internal aldimine configuration maintains the enzyme in a catalytically competent but inactive form. The cofactor is positioned at the bottom of the active site funnel, where it can interact with incoming substrate molecules through transimination reactions [4].

The pyridoxal phosphate binding involves multiple stabilizing interactions. The pyridine ring is sandwiched between hydrophobic residues, such as Leu235 and the backbone of Phe217 in certain aminotransferases, which optimize the cofactor's positioning for catalysis [6]. The phosphate group of pyridoxal phosphate forms critical electrostatic interactions with positively charged residues, anchoring the cofactor in the correct orientation [7].

Hydrogen Bonding Network

An extended hydrogen bonding network surrounding the pyridoxal phosphate cofactor plays a crucial role in modulating its electronic properties and catalytic activity. This network involves conserved residues including Asp222, His143, Thr139, and His189, which are positioned to influence the protonation state of the pyridine nitrogen [7]. The formation of a pyridinium cation through protonation enhances the electron-withdrawing properties of the cofactor, thereby increasing its effectiveness as an electron sink during catalysis [7].

Oxyanion Hole Formation

The active site architecture includes an oxyanion hole that stabilizes the negative charge developed during the formation of quinonoid intermediates. This stabilization is achieved through backbone amide interactions and positioned side chains that can donate hydrogen bonds to the developing negative charge on the cofactor-substrate adduct [8]. The oxyanion hole represents a critical component of the catalytic mechanism, as demonstrated by mutational studies where disruption of this feature results in significant loss of enzymatic activity [9].

Conformational Flexibility

The active site exhibits considerable conformational flexibility, allowing it to accommodate substrates of varying sizes and shapes. Analysis of multiple crystal structures reveals that the enzyme can adopt different conformational states depending on the bound ligand [10]. This flexibility is particularly evident in the movement of loop regions and side chains that line the active site cavity, enabling the enzyme to optimize binding interactions with different substrate molecules while maintaining efficient catalysis [10].

Substrate Recognition Mechanisms

The substrate recognition mechanisms of β-phenylalanine aminotransferases demonstrate remarkable sophistication in distinguishing between different amino acid substrates while maintaining high catalytic efficiency. These recognition processes involve multiple molecular interactions that collectively determine substrate specificity and enantioselectivity.

Dual Pocket Architecture

The substrate recognition mechanism relies on a dual pocket architecture within the active site, designated as the P-pocket and O-pocket [11]. The P-pocket typically accommodates the carboxylate group of amino acid substrates, while the O-pocket binds the amino acid side chain. The size and chemical properties of these pockets vary among different aminotransferases, contributing to their distinct substrate preferences [11].

In β-phenylalanine aminotransferases, the substrate binding mode positions the carboxylate group in the P-pocket, which is opposite to the binding orientation observed in aromatic amino acid aminotransferases from other organisms [1]. This unique binding mode contributes to the enzyme's specificity for β-amino acids over their α-counterparts [12].

Arginine Switch Mechanism

A critical component of substrate recognition involves a flexible arginine residue that functions as a molecular switch. In the Chromobacter violaceum ω-transaminase, Arg416 demonstrates remarkable flexibility, adopting different orientations depending on the substrate being bound [13]. When accommodating substrates with carboxylate groups, such as amino acids, the arginine residue positions itself to form stabilizing salt bridge interactions. Conversely, when binding hydrophobic amine substrates, the arginine side chain moves away from the active site to avoid unfavorable interactions [13].

Electrostatic Interactions

The substrate recognition process involves extensive electrostatic interactions between charged amino acid residues and substrate functional groups. Positively charged residues, including arginine and lysine, are strategically positioned to interact with the negatively charged carboxylate groups of amino acid substrates [14]. These interactions not only contribute to substrate binding affinity but also influence the orientation of the substrate within the active site, thereby affecting the stereochemical outcome of the catalytic reaction.

Hydrophobic Interactions

The recognition of aromatic amino acid substrates involves significant hydrophobic interactions between the substrate's phenyl ring and aromatic residues within the active site [15]. These π-π stacking interactions and hydrophobic contacts contribute to the enzyme's preference for aromatic substrates over aliphatic alternatives. The spatial arrangement of these hydrophobic residues creates a complementary binding environment that accommodates the aromatic side chains of substrates like β-phenylalanine [15].

Conformational Selection and Induced Fit

Substrate recognition involves both conformational selection and induced fit mechanisms [3]. The enzyme exists in multiple conformational states, and substrate binding can select for the most appropriate conformation or induce conformational changes that optimize the binding interaction. This flexibility allows the enzyme to accommodate structurally diverse substrates while maintaining catalytic efficiency [3].

The binding of substrate analogs has been shown to induce significant conformational changes in the enzyme structure, particularly in loop regions surrounding the active site [10]. These conformational changes facilitate optimal positioning of catalytic residues and substrate functional groups, enhancing the efficiency of the subsequent chemical transformation.

Stereospecificity Determinants

The molecular basis of stereospecificity in β-phenylalanine aminotransferases involves the precise positioning of substrate stereogenic centers relative to the catalytic machinery. The enzyme's ability to distinguish between different enantiomers depends on the complementary fit between the substrate's three-dimensional structure and the active site geometry [16].

Molecular docking studies have revealed that the orientations of functional groups and the amino group at the chiral center represent determining factors for enantioselectivity [14]. The enzyme preferentially binds and processes substrates that can adopt conformations compatible with the active site architecture, while discriminating against substrates that would result in unfavorable steric interactions.

Substrate-Induced Conformational Changes

The substrate recognition process involves dynamic conformational changes that optimize the enzyme-substrate complex for catalysis. Analysis of crystal structures with bound substrate analogs demonstrates that substrate binding can induce movements in active site loops and side chains, creating a more complementary binding environment [10]. These conformational changes are reversible and represent an important component of the enzyme's catalytic mechanism.

The magnitude of these conformational changes depends on the specific substrate being bound, with bulkier substrates inducing more significant structural rearrangements [10]. This flexibility allows the enzyme to process a range of substrate sizes while maintaining high catalytic efficiency and specificity.

Structure-Function Relationships in Acylase Enzymes

Molecular Basis of Enantioselectivity

The molecular basis of enantioselectivity in acylase enzymes represents a sophisticated interplay between active site architecture, substrate binding interactions, and catalytic mechanism. These enzymes demonstrate remarkable ability to distinguish between enantiomeric substrates, making them valuable tools for the resolution of racemic mixtures and the production of enantiopure compounds.

Active Site Architecture and Chirality

The enantioselectivity of acylase enzymes originates from their intrinsically chiral active site architecture. The three-dimensional arrangement of amino acid residues creates an asymmetric binding environment that preferentially accommodates one enantiomer over another [17]. This chiral discrimination occurs through differential stabilization of the transition states for the fast-reacting and slow-reacting enantiomers [17].

In penicillin G acylase from Achromobacter sp., the active site architecture exhibits high stereoselectivity for various N-phenylacetylated amino acid substrates. The enzyme demonstrates enantioselectivity values (E) of 90±5 for β-phenylalanine derivatives, indicating a strong preference for one enantiomer over the other [15]. This high enantioselectivity results from the precise positioning of catalytic residues and substrate binding sites that create optimal conditions for processing the preferred enantiomer [15].

Substrate Binding Pocket Organization

The substrate binding pocket of acylase enzymes consists of multiple subsites that accommodate different portions of the substrate molecule. The S1 subsite is responsible for binding the acyl portion of the substrate and exhibits high specificity for aromatic groups [8]. This subsite is characterized by a hydrophobic environment formed by residues such as αMet142, αPhe146, βPhe24, βPhe57, βTrp154, and βIle177 [8].

The organization of these binding subsites creates a sterically restrictive environment that favors the binding of one enantiomer over another. The "closed" structure of the S1 subdomain, combined with its hydrophobic nature, makes the enzyme highly selective for substrates with specific stereochemical configurations [8]. The thermodynamically unfavorable contact between the hydrophobic cavity and solvent in the absence of substrate drives the preferential binding of appropriately oriented enantiomers [8].

Transition State Stabilization

The molecular basis of enantioselectivity involves differential stabilization of transition states for competing enantiomers. Acylase enzymes stabilize the transition state for the fast-reacting enantiomer more effectively than for the slow-reacting enantiomer, resulting in significant differences in reaction rates [17]. This differential stabilization arises from the complementary fit between the substrate's geometry in the transition state and the enzyme's active site architecture [17].

The stabilization involves multiple types of interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The cumulative effect of these interactions determines the overall binding energy and, consequently, the enantioselectivity of the enzyme [18]. Quantum chemical calculations have demonstrated that even small differences in binding interactions can result in significant enantioselectivity [18].

Role of Oxyanion Hole

The oxyanion hole in acylase enzymes plays a crucial role in enantioselectivity by providing differential stabilization of the tetrahedral intermediates formed during catalysis. This stabilization is achieved through hydrogen bonding interactions between the developing negative charge on the substrate and strategically positioned amide groups [8]. The geometry of the oxyanion hole is optimized for one enantiomer, resulting in preferential processing of that stereoisomer [8].

In penicillin acylase, the oxyanion hole is formed by residues βAsn242 and βAla69, which provide hydrogen bonding interactions that stabilize the tetrahedral intermediate [8]. Mutations that disrupt the oxyanion hole, such as the Asn241Ala variant, result in significant loss of enzymatic activity, demonstrating the critical importance of this structural feature [9].

Electronic Effects and Polar Interactions

The enantioselectivity of acylase enzymes can be influenced by electronic effects arising from polar interactions between substrate functional groups and active site residues. The presence of polar residues in the substrate binding pocket can create differential binding environments for different enantiomers, leading to enhanced selectivity [19].

Studies on Candida antarctica lipase B have demonstrated that the introduction of polar amino acids at specific positions can significantly enhance enantioselectivity. The W104C and W104T mutations improved S-enantioselectivity from 91% to 99% and 98%, respectively, by increasing the electronic interactions between polar side chains and the substrate's pyridyl group [19]. This example illustrates how electronic effects can be exploited to engineer enhanced enantioselectivity in acylase enzymes.

Conformational Flexibility and Induced Fit

The molecular basis of enantioselectivity also involves conformational flexibility within the active site, allowing the enzyme to optimize binding interactions with the preferred enantiomer through induced fit mechanisms. This flexibility enables the enzyme to undergo conformational changes that enhance the complementarity between the active site and the substrate, thereby improving enantioselectivity [20].

The conformational flexibility is particularly important when the enzyme encounters substrates that differ significantly in size or shape. The ability to adjust the active site geometry through conformational changes allows the enzyme to maintain high enantioselectivity across a range of substrate structures [20]. However, this flexibility must be balanced with the need to maintain specificity and prevent the accommodation of non-preferred enantiomers.

Mutational Analysis of Catalytic Residues

The mutational analysis of catalytic residues in acylase enzymes has provided crucial insights into the molecular mechanisms underlying enzymatic activity and specificity. These studies have revealed the functional roles of individual amino acid residues and their contributions to catalytic efficiency, substrate recognition, and enantioselectivity.

Critical Catalytic Residues

The catalytic mechanism of acylase enzymes depends on a network of precisely positioned amino acid residues that facilitate the formation and breakdown of covalent intermediates. In N-terminal nucleophile hydrolases, the catalytic machinery centers around the N-terminal residue, which serves as the nucleophile for substrate attack [8]. The α-amino group of this residue plays a dual role, both activating the nucleophilic group and participating in proton transfer reactions [21].

Site-directed mutagenesis studies of penicillin acylase have demonstrated the critical importance of the βSer1 residue and its associated α-amino group. The enzyme requires both the hydroxyl group for nucleophilic attack and the amino group for proton relay mechanisms [21]. Mutations that affect either of these functional groups result in significant loss of catalytic activity, confirming their essential roles in the catalytic mechanism [21].

Substrate Specificity Determinants

Mutational analysis has identified key residues that determine substrate specificity in acylase enzymes. In cephalosporin acylase from Pseudomonas SY-77, residue Asn266 has been identified as a critical determinant of substrate specificity [22]. Complete mutational analysis of this position revealed that different amino acid substitutions can alter the enzyme's preference for different substrates [22].

The N266H and N266M mutations resulted in 10- and 15-fold increases in catalytic efficiency toward adipyl-7-aminodesacetoxycephalosporanic acid, respectively [22]. These improvements were achieved through both decreased Km values and increased kcat values, indicating enhanced substrate binding and catalytic turnover [22]. The success of these mutations demonstrates that substrate specificity can be rationally modified through targeted mutagenesis of key residues [22].

Binding Pocket Architecture

Mutational analysis has revealed the importance of specific residues in shaping the substrate binding pocket and determining enzymatic properties. In human aminoacylase-1, residues Thr347 and Leu372 have been identified as critical determinants of acyl chain binding specificity [23]. The T347S mutation resulted in markedly increased catalytic efficiency against N-benzoylamino acids, demonstrating the potential for engineering substrate specificity through targeted mutations [23].

The molecular basis of these effects involves the modulation of steric interactions within the binding pocket. The substitution of threonine with serine at position 347 reduces the steric hindrance for bulky acyl groups, allowing better accommodation of aromatic substrates [23]. This example illustrates how relatively conservative amino acid substitutions can have dramatic effects on substrate specificity and catalytic efficiency.

Oxyanion Hole Stabilization

The role of the oxyanion hole in catalysis has been investigated through mutational analysis of the residues that form this critical structural feature. In penicillin acylase, the Asn241Ala mutation disrupts the oxyanion hole, resulting in an inactive enzyme that cannot bind substrates productively [9]. This mutation demonstrates the essential role of the oxyanion hole in stabilizing the tetrahedral intermediate and maintaining the proper geometry for catalysis [9].

The mutational analysis has also revealed that the oxyanion hole residues have roles beyond simple stabilization. These residues contribute to maintaining the overall active site geometry and facilitating productive substrate binding [9]. The loss of these functions upon mutation explains the dramatic reduction in catalytic activity observed in oxyanion hole mutants [9].

Combinatorial Effects

The analysis of multiple mutations has revealed important combinatorial effects that influence enzymatic properties. In glutaryl acylase CA130, the combination of mutations in the double mutant Q50βN/K198βA resulted in both enhanced activity and improved stability [24]. This demonstrates that the effects of individual mutations can be additive or synergistic, providing opportunities for engineering enzymes with multiple improved properties [24].

The combinatorial approach to mutagenesis has proven particularly valuable for engineering enzymes with enhanced practical applications. The immobilized mutant enzyme showed a 34.2% increase in specific activity compared to the wild-type enzyme, demonstrating the potential for creating industrially relevant biocatalysts through rational design [24].

Remote Mutations and Allosteric Effects

Mutational analysis has revealed that residues located far from the active site can significantly influence enzymatic properties through allosteric effects. Studies on lipase variants have shown that mutations at sites remote from the active center can dramatically affect enantioselectivity [20]. These findings challenge the traditional view that only active site residues are important for catalytic properties [20].

The molecular basis of these remote effects involves changes in protein dynamics and conformational flexibility that are transmitted to the active site. These allosteric effects can be as important as direct active site modifications in determining enzymatic properties [20]. This understanding has opened new avenues for protein engineering that consider the entire protein structure rather than focusing solely on the active site.

Stability and Activity Trade-offs

Mutational analysis has revealed complex relationships between enzyme stability and catalytic activity. In some cases, mutations that enhance activity can compromise stability, while stability-enhancing mutations may reduce activity [24]. The identification of mutations that improve both properties simultaneously represents a significant challenge in enzyme engineering [24].

XLogP3

-1.6

UNII

5P4YG4PU0Z

Wikipedia

(R)-4-amino-3-phenylbutyric acid

Dates

Last modified: 08-15-2023

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